N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea
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Overview
Description
N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea is a synthetic organic compound with the molecular formula C21H27N5O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea typically involves the reaction of 3-cyano-6,8-dimethylquinoline-2-amine with N-cyclohexyl-N’-ethylurea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating cystic fibrosis by correcting and potentiating the CFTR protein.
Industry: Utilized in the development of pharmaceuticals and other specialty chemicals
Mechanism of Action
The compound exerts its effects by interacting with the CFTR protein, a chloride channel involved in the regulation of salt and water transport across cell membranes. It acts as both a corrector and potentiator, normalizing the targeting and gating of the ΔF508-CFTR mutant protein. This dual activity helps restore the function of the CFTR protein, improving chloride ion transport and alleviating symptoms of cystic fibrosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide
- N-(2-((3-Cyano-6,8-dimethylquinolin-2-yl)amino)ethyl)-N-methylurea
Uniqueness
N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea is unique due to its dual corrector and potentiator activities on the CFTR protein. This dual functionality makes it a promising candidate for the treatment of cystic fibrosis, as it can address both the targeting and gating defects of the ΔF508-CFTR mutant protein, unlike other compounds that may only have one of these activities .
Properties
CAS No. |
606105-65-1 |
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Molecular Formula |
C21H27N5O |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[2-[(3-cyano-6,8-dimethylquinolin-2-yl)amino]ethyl]-1-cyclohexylurea |
InChI |
InChI=1S/C21H27N5O/c1-14-10-15(2)19-16(11-14)12-17(13-22)20(25-19)24-8-9-26(21(23)27)18-6-4-3-5-7-18/h10-12,18H,3-9H2,1-2H3,(H2,23,27)(H,24,25) |
InChI Key |
QCEXRIAKVDSQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)NCCN(C3CCCCC3)C(=O)N)C#N)C |
Origin of Product |
United States |
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